molecular formula C19H22FN3O4 B563244 Gatifloxacin-d4 CAS No. 1190043-25-4

Gatifloxacin-d4

Cat. No. B563244
CAS RN: 1190043-25-4
M. Wt: 379.425
InChI Key: XUBOMFCQGDBHNK-CNVQUGECSA-N
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Description

Gatifloxacin-d4 is a labeled fluoroquinolone antibiotic . It’s a version of gatifloxacin, an antibiotic that inhibits bacteria such as Helicobacter pylori and Campylobacter jejuni . It also inhibits bacterial DNA gyrase and topoisomerase IV . This fluoroquinolone acts as a wide-spectrum antibiotic, inhibiting the growth of gram-negative and gram-positive bacteria . It’s more potent than other fluoroquinolones because bacteria require two genetic mutations to become resistant to it .


Synthesis Analysis

Gatifloxacin is a synthetic compound that acts through suppression of bacterial DNA synthesis by inhibition of gyrase or topoisomerase II enzyme in gram-negative bacteria, and topoisomerase IV enzyme in gram-positive bacteria .


Molecular Structure Analysis

The molecular weight of this compound is 379.42 and the molecular formula is C19H18D4FN3O4 . The methyl substituted piperazinyl group at carbon 7 increases the stability of the molecule, thus improving its half-life and pharmacokinetics .


Chemical Reactions Analysis

A validated, specific, stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of gatifloxacin, its degradation products, and its process-related impurities in bulk samples and in pharmaceutical dosage forms . Substantial degradation was observed during oxidative hydrolysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 379.42 and a molecular formula of C19H18D4FN3O4 . It appears as an off-white solid . Its melting point is between 175 - 177 °C and it is soluble in chloroform and methanol .

Scientific Research Applications

  • Enhanced Drug Delivery : Gatifloxacin's trans-corneal delivery can be enhanced using ultrasound treatment, which improves its therapeutic effects in treating ocular infections without causing damage (Jegal et al., 2018).

  • Pharmacological Properties : Gatifloxacin possesses high oral bioavailability and is effective against a broad spectrum of pathogens, including antibiotic-resistant Streptococcus pneumoniae. It has a large volume of distribution, low protein binding, and is primarily excreted unchanged in urine (Grasela, 2000).

  • Resistance Mechanisms : Understanding the gene mutations associated with resistance to gatifloxacin in Mycobacterium tuberculosis can contribute to molecular diagnosis and treatment of resistant tuberculosis strains (Bi et al., 2021).

  • Treatment of Helicobacter pylori : Gatifloxacin-based triple therapy shows promise as a third-line treatment for Helicobacter pylori eradication, especially when assessing susceptibility to the drug and gyrA mutation (Nishizawa et al., 2008).

  • Environmental Impact : Studying the degradation of gatifloxacin in water by hydroxyl radicals can help assess its environmental impact and the reduction of its antimicrobial activity against bacteria (Caianelo et al., 2017).

  • Pediatric Applications : Research on the pharmacokinetics and pharmacodynamics of gatifloxacin in children, particularly for treating recurrent otitis media, helps understand its efficacy and safety in pediatric populations (Rubino et al., 2007).

  • Ophthalmic Use : Despite being banned in some regions for oral use due to toxicity, gatifloxacin continues to be used in ophthalmic solutions for treating bacterial conjunctivitis, offering safety and effectiveness (Schultz, 2012).

  • Anticancer Drug Design : Investigating the interaction between gatifloxacin and DNA can provide insights for the rational design of novel anticancer or antiviral drugs (Riahi et al., 2009).

  • Broad Spectrum Antibacterial Activity : Gatifloxacin's broad spectrum of antibacterial activity makes it a suitable treatment for various infections including respiratory tract, urinary tract, and skin infections (Keam et al., 2005).

  • Semen Analysis : A spectrofluorimetric method for determining gatifloxacin in semen aids in quantifying the drug during treatment for genital tract infections, which could be extended to other biological fluids (Colunga‐González et al., 2005).

  • Metal Complexes Synthesis : Synthesizing gatifloxacin-metal complexes helps in understanding drug-metal interactions, potentially impacting antibacterial, antifungal, and immunomodulating activities (Sultana et al., 2010).

  • Apoptosis and Epigenetic Modulation : Studying gatifloxacin-induced oxidative stress in rat liver and its effect on genes involved in apoptosis and epigenetics is crucial for understanding its hepatic impact (Rotimi et al., 2018).

  • Drug Resistance and Infection Models : Evaluating gatifloxacin in in vitro and in vivo models against Mycobacterium tuberculosis and other bacteria helps in understanding its effectiveness and the emergence of resistance (Alvirez-Freites et al., 2002).

  • Physicochemical and Microbiological Methods : The development of analytical methods for gatifloxacin in pharmaceutical and biological matrices highlights the need for reliable, safe, and environmentally friendly evaluation methods (Teixeira et al., 2022).

Mechanism of Action

The bactericidal action of Gatifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination .

Safety and Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOMFCQGDBHNK-CNVQUGECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721474
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190043-25-4
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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